2-Methyloxirane;oxirane;phosphoric acid
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Overview
Description
2-Methyloxirane, oxirane, and phosphoric acid are compounds that have significant importance in various chemical processes. 2-Methyloxirane, also known as propylene oxide, is a highly reactive compound due to its strained three-membered ring structure. Oxirane, commonly referred to as ethylene oxide, is another epoxide with a similar structure but with different chemical properties. Phosphoric acid is a triprotic acid widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Methyloxirane (Propylene Oxide)
Chlorohydrin Process: This involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated using a base to produce propylene oxide.
Hydroperoxide Process: Propylene reacts with an organic hydroperoxide (e.g., tert-butyl hydroperoxide) in the presence of a catalyst to form propylene oxide and an alcohol.
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Oxirane (Ethylene Oxide)
Direct Oxidation: Ethylene is oxidized using oxygen or air in the presence of a silver catalyst to produce ethylene oxide.
Chlorohydrin Process: Similar to propylene oxide, ethylene reacts with chlorine and water to form ethylene chlorohydrin, which is then dehydrochlorinated to produce ethylene oxide.
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Phosphoric Acid
Wet Process: Phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate.
Thermal Process: Elemental phosphorus is burned in the presence of air to form phosphorus pentoxide, which is then hydrated to produce phosphoric acid.
Chemical Reactions Analysis
Types of Reactions
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2-Methyloxirane (Propylene Oxide)
Nucleophilic Ring Opening: Propylene oxide undergoes nucleophilic attack, leading to ring opening and formation of various products such as glycols and alcohols.
Polymerization: It can polymerize to form poly(propylene oxide), which is used in the production of polyurethanes.
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Oxirane (Ethylene Oxide)
Nucleophilic Ring Opening: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack to form ethylene glycol and other derivatives.
Polymerization: It can polymerize to form poly(ethylene oxide), which has applications in various industries.
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Phosphoric Acid
Acid-Base Reactions: Phosphoric acid can donate protons in acid-base reactions, forming various phosphate salts.
Esterification: It reacts with alcohols to form phosphate esters, which are important in biochemistry and industrial applications.
Scientific Research Applications
2-Methyloxirane, oxirane, and phosphoric acid have diverse applications in scientific research:
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2-Methyloxirane (Propylene Oxide)
Chemistry: Used as an intermediate in the synthesis of various chemicals, including glycols, alcohols, and polyurethanes.
Biology: Studied for its mutagenic and carcinogenic properties.
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Oxirane (Ethylene Oxide)
Chemistry: Used as a sterilizing agent for medical equipment and as an intermediate in the production of ethylene glycol.
Biology: Studied for its effects on DNA and its use in sterilization processes.
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Phosphoric Acid
Chemistry: Used as a catalyst in organic reactions and as a reagent in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a component of DNA and RNA.
Industry: Used in the production of fertilizers, detergents, and food additives.
Mechanism of Action
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2-Methyloxirane (Propylene Oxide)
Mechanism: The strained three-membered ring of propylene oxide makes it highly reactive towards nucleophiles, leading to ring opening and formation of various products.
Molecular Targets: Reacts with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects.
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Oxirane (Ethylene Oxide)
Mechanism: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack, leading to ring opening and formation of products such as ethylene glycol.
Molecular Targets: Reacts with DNA and proteins, leading to its use as a sterilizing agent.
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Phosphoric Acid
Mechanism: Acts as a proton donor in acid-base reactions and as a phosphorylating agent in esterification reactions.
Molecular Targets: Involved in phosphorylation of biological molecules, playing a crucial role in cellular metabolism.
Comparison with Similar Compounds
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2-Methyloxirane (Propylene Oxide)
Similar Compounds: Ethylene oxide, butylene oxide.
Uniqueness: Propylene oxide has a higher reactivity due to the presence of a methyl group, making it more versatile in chemical synthesis.
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Oxirane (Ethylene Oxide)
Similar Compounds: Propylene oxide, butylene oxide.
Uniqueness: Ethylene oxide is widely used as a sterilizing agent due to its high reactivity and ability to penetrate materials.
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Phosphoric Acid
Similar Compounds: Sulfuric acid, nitric acid.
Uniqueness: Phosphoric acid is a triprotic acid, allowing it to form multiple phosphate esters and play a crucial role in biological systems.
Properties
CAS No. |
37280-82-3 |
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Molecular Formula |
C5H13O6P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;phosphoric acid |
InChI |
InChI=1S/C3H6O.C2H4O.H3O4P/c1-3-2-4-3;1-2-3-1;1-5(2,3)4/h3H,2H2,1H3;1-2H2;(H3,1,2,3,4) |
InChI Key |
LPLZMRDWLYSJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CO1.OP(=O)(O)O |
Related CAS |
37280-82-3 106864-18-0 |
Origin of Product |
United States |
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